

IUPAC name for N-Ethyl-4-chlorobenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Ethyl-4-chlorobenzylamine*

Cat. No.: *B1582737*

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An In-depth Technical Guide to N-[(4-chlorophenyl)methyl]ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[(4-chlorophenyl)methyl]ethanamine (commonly known as **N-Ethyl-4-chlorobenzylamine**), a key intermediate in pharmaceutical and fine chemical synthesis. The document details its precise chemical identity, physicochemical properties, and a validated laboratory-scale synthesis protocol via reductive amination, emphasizing the rationale behind procedural choices. A central focus is placed on a multi-technique analytical workflow for structural confirmation and purity assessment, which is critical for regulatory compliance and experimental reproducibility. Applications of this and related benzylamine scaffolds in medicinal chemistry are discussed, contextualizing its relevance in modern drug discovery. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven methodologies for professionals engaged in synthetic chemistry and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. While commonly referred to by its trivial name, **N-Ethyl-4-chlorobenzylamine**, the systematic IUPAC name is N-[(4-chlorophenyl)methyl]ethanamine.^{[1][2]} This nomenclature precisely defines its structure: an ethane amine (ethanamine) substituted on the nitrogen atom (N) with a (4-chlorophenyl)methyl group.

This compound is registered under CAS Number 69957-83-1.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its unambiguous identification is crucial for database searches, regulatory submissions, and procurement.

Identifier	Value	Source
IUPAC Name	N-[(4-chlorophenyl)methyl]ethanamine	[1] [2]
Common Name	N-Ethyl-4-chlorobenzylamine	[1] [2]
CAS Number	69957-83-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₂ ClN	[2] [3]
PubChem CID	580651	[1] [2]
SMILES	<chem>CCNCC1CCC(Cl)CC1</chem>	[1] [3]

Physicochemical Properties

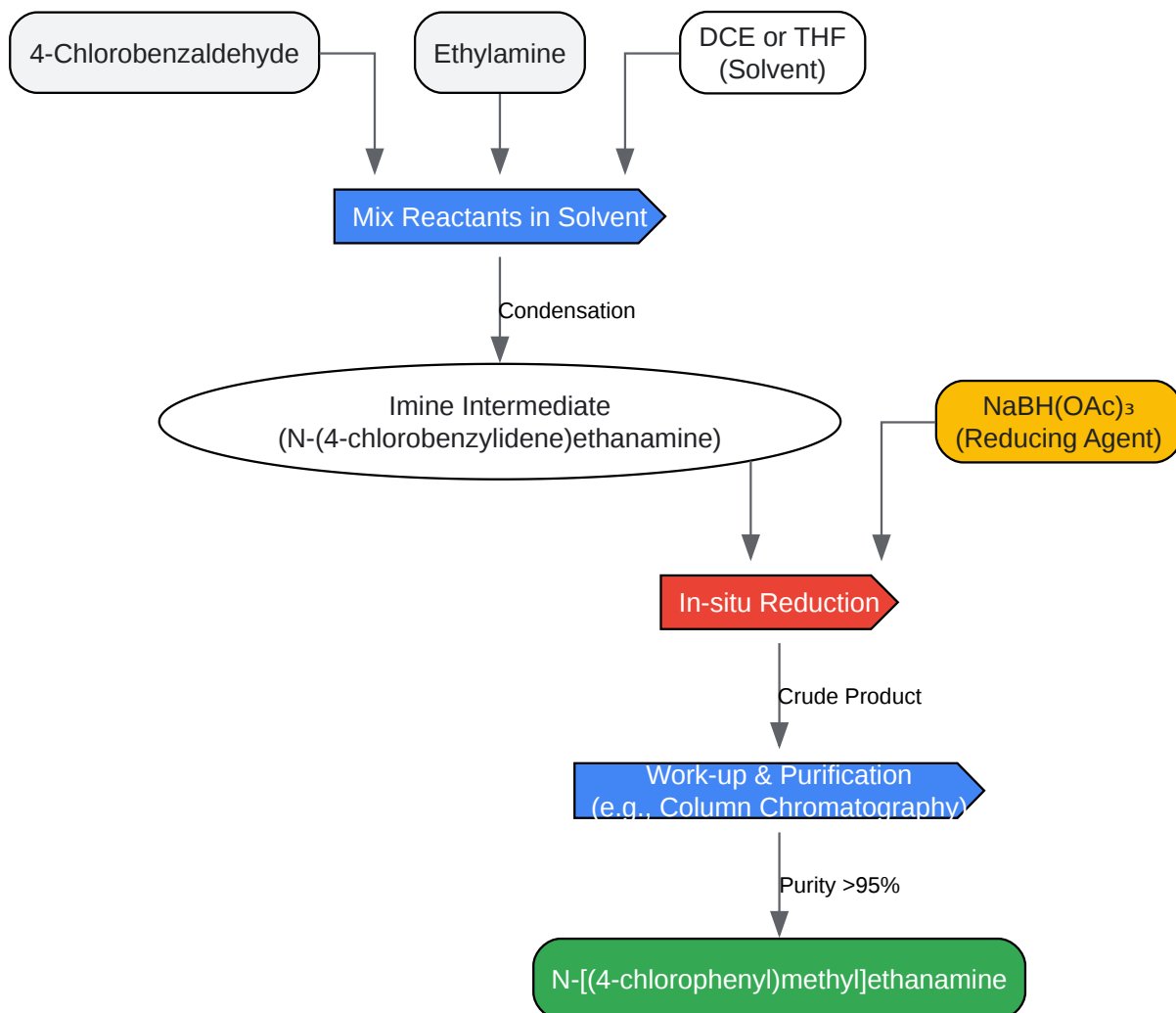
The physical and chemical properties of a compound dictate its handling, storage, reaction conditions, and purification strategies. The following table summarizes key computed properties for N-[(4-chlorophenyl)methyl]ethanamine.

Property	Value	Unit
Molecular Weight	169.65	g/mol [2] [3]
Monoisotopic Mass	169.0658271	Da [2]
XLogP3	2.6	[2]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	3	
Topological Polar Surface Area	12 Å ²	[2]

Synthesis via Reductive Amination

The synthesis of secondary amines is a cornerstone of organic chemistry, particularly in pharmaceutical development where this moiety is prevalent. Reductive amination is one of the most robust and widely employed methods for this transformation.^{[7][8]} It is superior to direct alkylation of amines with alkyl halides as it reliably avoids the common problem of over-alkylation, leading to cleaner reactions and higher yields of the desired secondary amine.^[7]

The synthesis of N-[(4-chlorophenyl)methyl]ethanamine proceeds via the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the final product. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is an ideal reducing agent for this one-pot reaction; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.^{[7][9]}



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Fig. 1: One-pot reductive amination workflow.

Experimental Protocol

This protocol is a self-validating system, incorporating purification and subsequent characterization to ensure the final product's identity and purity.

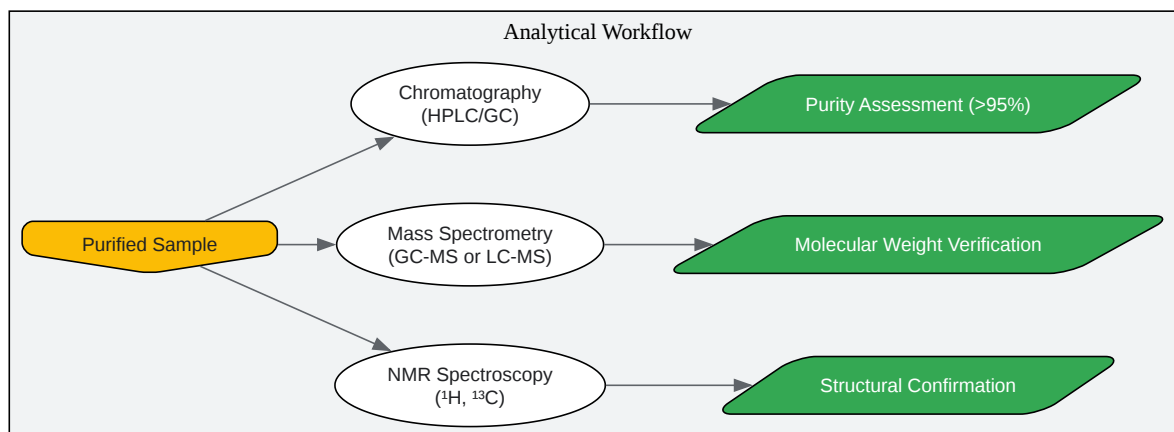
- **Reaction Setup:** To a solution of 4-chlorobenzaldehyde (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ethylamine (1.1 eq). The

mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

- **Reduction:** Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirring solution.^[7] The portion-wise addition helps to control any potential exotherm. The reaction is then stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with the organic solvent (e.g., DCE or ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure N-[(4-chlorophenyl)methyl]ethanamine.

Analytical Characterization

Unambiguous characterization is non-negotiable in research and drug development. A multi-technique approach is required to confirm the structure and assess the purity of the synthesized compound.^{[1][10]}



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Fig. 2: Comprehensive analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.^[10] Both ^1H and ^{13}C NMR should be performed.

- Protocol: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.^[10]
- Expected Data: The following table presents predicted chemical shifts. Actual experimental values may vary slightly based on solvent and concentration.

¹ H NMR (Predicted)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aromatic	~7.30	Multiplet	4H	Ar-H
Benzyl CH ₂	~3.75	Singlet	2H	Ar-CH ₂ -N
Ethyl CH ₂	~2.65	Quartet	2H	N-CH ₂ -CH ₃
Amine NH	~1.50	Broad Singlet	1H	-NH-
Ethyl CH ₃	~1.10	Triplet	3H	-CH ₂ -CH ₃

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[\[10\]](#)

- Protocol: Analyze the sample using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[\[1\]](#)[\[11\]](#)
- Expected Result: The primary result is the detection of the molecular ion peak. For ESI in positive mode, this will be the $[M+H]^+$ ion at $m/z \approx 170.07$, corresponding to the protonated molecule. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) must be observed.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the synthesized compound.

- Protocol: Develop a suitable method using a C18 column for reverse-phase HPLC or a DB-5MS column for GC.[\[11\]](#) The sample is dissolved in an appropriate solvent and injected.
- Expected Result: The output chromatogram should show a single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks, and for drug development purposes, it should typically exceed 95%.

Applications in Research and Drug Development

Benzylamines are a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds.^{[12][13]} Their structural and electronic properties make them versatile building blocks for creating molecules that interact with biological targets.

N-[(4-chlorophenyl)methyl]ethanamine, specifically, is documented as an intermediate in the synthesis of heterocyclic compounds designed as angiotensin AT2 receptor antagonists.^[14] Furthermore, substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes like 17 β -hydroxysteroid dehydrogenase type 3 (17 β -HSD3), which is a target in prostate cancer therapeutics.^[15] The N-substitution on the benzylamine core is a critical area for modification to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.^[16]

Safety and Handling

As a substituted benzylamine, N-[(4-chlorophenyl)methyl]ethanamine should be handled with appropriate care. Based on data for structurally similar compounds like 4-chlorobenzylamine, it should be considered harmful if swallowed or in contact with skin and may cause skin and eye irritation.^{[17][18]}

- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.^{[5][18]}

Conclusion

N-[(4-chlorophenyl)methyl]ethanamine is a valuable chemical intermediate whose synthesis and characterization rely on fundamental and robust chemical principles. The successful application of this compound in research and development is contingent upon its correct identification, the use of reliable synthetic methods like reductive amination to ensure product quality, and a rigorous, multi-technique analytical approach to verify its structure and purity.

This guide provides the necessary technical framework for professionals to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

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- To cite this document: BenchChem. [IUPAC name for N-Ethyl-4-chlorobenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582737#iupac-name-for-n-ethyl-4-chlorobenzylamine\]](https://www.benchchem.com/product/b1582737#iupac-name-for-n-ethyl-4-chlorobenzylamine)

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